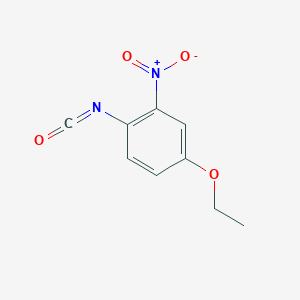

4-Ethoxy-2-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUZRQJHDHUGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394648 | |

| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108128-49-0 | |

| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Ethoxy-2-nitrophenyl isocyanate (CAS RN: 108128-49-0). This document is intended for professionals in research and development who require detailed technical information for laboratory and industrial applications.

Core Chemical Properties

This compound is a substituted aromatic isocyanate. The presence of the highly reactive isocyanate group (-N=C=O), an electron-withdrawing nitro group (-NO2), and an ethoxy group (-OCH2CH3) on the phenyl ring dictates its chemical behavior and potential applications as a building block in organic synthesis. While specific experimental data such as melting and boiling points are not widely reported in the literature, the fundamental properties are summarized below.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Registry Number | 108128-49-0 | [1] |

| Molecular Formula | C9H8N2O4 | [2][3] |

| Molecular Weight | 208.17 g/mol | [2] |

| Monoisotopic Mass | 208.0484 Da | [3] |

| Predicted XlogP | 2.9 | [3] |

| Physical Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Reactivity and Stability

The dominant feature of this molecule is the isocyanate functional group, which is a potent electrophile. The carbon atom of the isocyanate is highly susceptible to attack by nucleophiles.

Key Reactivity Points:

-

Reaction with Nucleophiles: It readily reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid, which decomposes to the corresponding aniline (4-Ethoxy-2-nitroaniline) and carbon dioxide. This moisture sensitivity is a critical handling consideration.

-

Stability: Like most isocyanates, it is moisture-sensitive and should be stored in a dry, inert atmosphere (e.g., under nitrogen) to prevent degradation. Elevated temperatures can promote polymerization.

-

Hazardous Reactions: Vigorous and exothermic reactions can occur with strong nucleophiles. Upon combustion, it may produce hazardous gases such as carbon oxides and nitrogen oxides.

The general reactivity with nucleophiles is a cornerstone of its application in synthesis and is illustrated in the diagram below.

Experimental Protocols: Synthesis

The primary method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary aniline. In this case, this compound would be synthesized from 4-Ethoxy-2-nitroaniline.

Precursor: 4-Ethoxy-2-nitroaniline (CAS RN: 616-86-4)

General Synthesis Protocol (Phosgenation):

This protocol is a representative procedure based on the well-established synthesis of isocyanates from anilines using phosgene or a phosgene equivalent.

-

Reaction Setup: A solution of the precursor, 4-Ethoxy-2-nitroaniline, is prepared in an inert, dry solvent (e.g., toluene or ethyl acetate) within a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube. The system must be maintained under a dry, inert atmosphere.

-

Phosgenation: A solution of phosgene (COCl2) in the same solvent is slowly added to the aniline solution at a controlled temperature. Alternatively, a stream of phosgene gas can be bubbled through the solution. The reaction is typically performed in the presence of a base (like pyridine) to neutralize the HCl byproduct on a lab scale.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting aniline.

-

Workup: Upon completion, the reaction mixture is typically heated to ensure the conversion of any intermediate carbamoyl chloride to the final isocyanate product. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, often by vacuum distillation or recrystallization from a dry, non-polar solvent (e.g., hexane or carbon tetrachloride), to yield the pure this compound.

The logical workflow for this synthesis is depicted in the following diagram.

References

An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate

This technical guide provides a comprehensive overview of 4-Ethoxy-2-nitrophenyl isocyanate, a reactive chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's physicochemical properties, potential synthetic routes, characteristic reactions, and prospective applications, with a focus on its utility in the synthesis of novel molecular entities.

Core Compound Data

This compound is an aromatic isocyanate featuring both an ethoxy and a nitro functional group on the phenyl ring. These substituents influence the reactivity of the isocyanate moiety, making it a subject of interest for chemical synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 208.17 g/mol | --- |

| Monoisotopic Mass | 208.0484 Da | PubChem[1] |

| CAS Number | 108128-49-0 | --- |

| Predicted XlogP | 2.9 | PubChem[1] |

| SMILES | CCOC1=CC(=C(C=C1)N=C=O)--INVALID-LINK--[O-] | PubChem[1] |

| InChI | InChI=1S/C9H8N2O4/c1-2-15-7-3-4-8(10-6-12)9(5-7)11(13)14/h3-5H,2H2,1H3 | PubChem[1] |

| InChIKey | ANUZRQJHDHUGTM-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of an aryl isocyanate from its corresponding aniline derivative generally follows the workflow depicted below. This process, known as phosgenation, involves the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride to yield the isocyanate.

A generalized workflow for the synthesis of aryl isocyanates via phosgenation.

Experimental Protocol: Synthesis of a Related Compound (p-Nitrophenyl isocyanate)

The following protocol for the synthesis of p-nitrophenyl isocyanate from p-nitroaniline and phosgene can be adapted for the preparation of this compound.[3]

Materials:

-

p-Nitroaniline

-

Phosgene

-

Dry Ethyl Acetate

-

Dry Carbon Tetrachloride

Procedure:

-

A solution of p-nitroaniline in dry ethyl acetate is slowly added to a solution of excess phosgene in the same solvent.

-

The reaction mixture is gently boiled to facilitate the dissolution of the initially formed p-nitroaniline hydrochloride.

-

After the addition is complete, the excess phosgene and ethyl acetate are removed by distillation.

-

The residue is treated with hot, dry carbon tetrachloride to dissolve the p-nitrophenyl isocyanate, leaving behind insoluble byproducts.

-

The carbon tetrachloride solution is partially concentrated and cooled to crystallize the p-nitrophenyl isocyanate.

Chemical Reactivity and Applications in Drug Development

Isocyanates are highly reactive electrophiles that readily react with a variety of nucleophiles.[4] This reactivity is the cornerstone of their utility in organic synthesis and drug development. The primary reactions of interest involve the formation of ureas and carbamates.

General Reactivity Pathway

The isocyanate group is susceptible to nucleophilic attack at the central carbon atom. This leads to the formation of stable addition products, which is a fundamental principle in the synthesis of many pharmaceuticals and biomaterials.

General reaction pathways of this compound with nucleophiles.

Experimental Protocol: Formation of a Substituted Urea

This protocol outlines a general procedure for the reaction of an aryl isocyanate with a primary amine to form a substituted urea.

Materials:

-

This compound

-

Primary amine of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of this compound in the same solvent to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Experimental Protocol: Formation of a Carbamate

This protocol provides a general method for the synthesis of a carbamate from an aryl isocyanate and an alcohol.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Tertiary amine catalyst (optional, e.g., Triethylamine, DABCO)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.

-

Add the tertiary amine catalyst, if required.

-

Slowly add a solution of this compound in the same solvent to the alcohol solution. The reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Once the reaction is complete, the solvent is evaporated.

-

The crude carbamate product is then purified, typically by column chromatography.

Potential Applications in Medicinal Chemistry

While there is no specific literature on the applications of this compound in drug development, its chemical nature suggests several potential uses:

-

Linker Chemistry: The isocyanate group can be used to covalently link the 4-ethoxy-2-nitrophenyl moiety to biomolecules or other small molecules containing amine or hydroxyl groups. This is a common strategy in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

-

Scaffold for Novel Compounds: The substituted phenyl ring can serve as a scaffold for the synthesis of a library of compounds. The nitro group can be reduced to an amine, providing a further point for chemical modification.

-

Pro-drug Design: The reactivity of the isocyanate can be exploited to create pro-drugs that release an active pharmaceutical ingredient (API) upon reaction with biological nucleophiles.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, governed by the isocyanate functional group, allows for the straightforward synthesis of a variety of urea and carbamate derivatives. While direct literature on this specific compound is sparse, its properties and reactivity can be reliably inferred from related aryl isocyanates. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their work.

References

4-Ethoxy-2-nitrophenyl isocyanate synthesis and reactions

An In-depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate: Synthesis, Reactions, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of chemical pathways and workflows to facilitate understanding.

The most common and efficient method for synthesizing this compound is through the reaction of its corresponding aniline precursor, 4-Ethoxy-2-nitroaniline, with a phosgene equivalent. Due to the high toxicity and handling difficulties of phosgene gas, solid and safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are widely used in laboratory and industrial settings.[1] The reaction proceeds by converting the primary amine into the isocyanate functional group.

Physicochemical Data

The properties of the key starting material and the final product are summarized below.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Ethoxy-2-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | Red to rust-brown crystalline powder | 616-86-4 |

| This compound | C₉H₈N₂O₄ | 208.17 | (Not specified, likely a solid) | 108128-49-0 |

Synthesis Workflow Diagram

References

In-Depth Technical Guide: Reactivity of 4-Ethoxy-2-nitrophenyl isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-ethoxy-2-nitrophenyl isocyanate with primary amines. Isocyanates are a critical class of reagents in organic synthesis, widely utilized in the pharmaceutical and polymer industries for the formation of ureas, urethanes, and other derivatives. The reactivity of the isocyanate functional group is significantly influenced by the electronic nature of its substituents. This document details the expected reactivity of this compound, provides generalized experimental protocols for its reaction with primary amines to form substituted ureas, and discusses the influence of the ethoxy and nitro substituents on the reaction kinetics.

Introduction

Isocyanates (R-N=C=O) are highly reactive electrophilic species that readily react with nucleophiles such as amines, alcohols, and water. The reaction with primary amines is a cornerstone of urea synthesis, a fundamental transformation in medicinal chemistry and materials science. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the isocyanate, followed by proton transfer to yield a substituted urea.

The reactivity of the isocyanate is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aryl ring increase the electrophilicity and thus enhance the reaction rate, while electron-donating groups decrease it. In the case of this compound, the presence of both an electron-donating group (4-ethoxy) and a strong electron-withdrawing group (2-nitro) creates a unique reactivity profile that is of significant interest.

Reaction Mechanism and Electronic Effects

The reaction between an aryl isocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final urea product.

The substituents on the phenyl ring of this compound play a crucial role in modulating its reactivity:

-

2-Nitro Group (Electron-Withdrawing): The nitro group at the ortho position is a powerful electron-withdrawing group due to its strong -I (inductive) and -M (mesomeric) effects. This effect significantly increases the partial positive charge on the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. This is expected to lead to a faster reaction rate compared to unsubstituted phenyl isocyanate.

-

4-Ethoxy Group (Electron-Donating): The ethoxy group at the para position is an electron-donating group due to its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This effect would typically decrease the electrophilicity of the isocyanate carbon. However, the electron-withdrawing effect of the nitro group, particularly from the ortho position, is expected to dominate, leading to an overall enhancement of reactivity.

The interplay of these electronic effects makes this compound a highly reactive partner in urea formation reactions.

Quantitative Data Summary

| Primary Amine Type | Expected Relative Reactivity | Typical Solvent(s) | Typical Reaction Temperature | Typical Reaction Time | Expected Yield |

| Aliphatic (e.g., n-butylamine) | Very High | THF, DCM, DMF | Room Temperature | < 1 hour | > 95% |

| Alicyclic (e.g., cyclohexylamine) | High | THF, DCM, DMF | Room Temperature | 1 - 2 hours | > 90% |

| Aromatic (e.g., aniline) | Moderate | DMF, DMSO | Room Temperature to 50°C | 2 - 6 hours | 80 - 95% |

| Sterically Hindered (e.g., t-butylamine) | Low | DMF, DMSO | 50 - 80°C | 6 - 24 hours | 60 - 80% |

Note: Reaction times and yields are estimates and can vary depending on the specific primary amine, solvent purity, and reaction scale.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of substituted ureas from this compound and a primary amine.

General Procedure for the Synthesis of N-(Alkyl/Aryl)-N'-(4-ethoxy-2-nitrophenyl)urea

This protocol is a common and straightforward method for the synthesis of ureas from an isocyanate and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., butylamine, aniline)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (approximately 0.1 to 0.5 M concentration).

-

Begin stirring the solution at room temperature under an inert atmosphere.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred solution of the primary amine. The addition is typically done dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically indicated by the disappearance of the limiting reagent), the product can be isolated.

-

Work-up:

-

If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

In Situ Generation of Isocyanate from an Amine using Triphosgene

This method is useful when the desired isocyanate is not commercially available. It involves the in situ generation of the isocyanate from the corresponding primary amine using triphosgene, followed by the addition of the second primary amine to form the urea.

Materials:

-

4-Ethoxy-2-nitroaniline

-

Triphosgene

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Primary amine for urea formation

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Isocyanate Formation:

-

To a stirred solution of 4-ethoxy-2-nitroaniline (1.0 equivalent) in anhydrous DCM, add the non-nucleophilic base (3.0 equivalents) at 0°C under an inert atmosphere.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹ indicates isocyanate formation).

-

-

Urea Formation:

-

Once the formation of this compound is confirmed, cool the reaction mixture back to 0°C.

-

Slowly add the second primary amine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Workflow

Caption: General experimental workflow for urea synthesis.

Conclusion

This compound is a highly reactive building block for the synthesis of substituted ureas. The presence of a strong electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the isocyanate carbon, leading to rapid reactions with primary amines under mild conditions. While the para-ethoxy group has an opposing electron-donating effect, the overall reactivity is dominated by the nitro group. The provided experimental protocols offer a reliable starting point for the synthesis and derivatization of molecules containing the 4-ethoxy-2-nitrophenyl urea scaffold, which may be of interest to researchers in drug discovery and materials science. It is always recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Spectroscopic and Synthetic Overview of 4-Ethoxy-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for 4-Ethoxy-2-nitrophenyl isocyanate (C₉H₈N₂O₄). Due to the limited availability of experimental data in public databases and scientific literature, this document presents a combination of predicted data and general methodologies applicable to the synthesis of similar compounds.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in an experimental setting. This information is crucial for identifying the compound in complex mixtures and confirming its molecular weight.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.05568 |

| [M+Na]⁺ | 231.03762 |

| [M-H]⁻ | 207.04112 |

| [M+NH₄]⁺ | 226.08222 |

| [M+K]⁺ | 247.01156 |

| [M]⁺ | 208.04785 |

| [M]⁻ | 208.04895 |

| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1] |

Note: The absence of publicly available experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound prevents a detailed analysis of its vibrational and magnetic properties at this time. Researchers are advised to acquire this data experimentally for unambiguous characterization.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a general and well-established method for the synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline precursor. In this case, the precursor would be 4-Ethoxy-2-nitroaniline.

General Synthesis of Aryl Isocyanates from Anilines

The conversion of an aniline to an isocyanate is a standard organic transformation. The following protocol outlines the general steps involved, which can be adapted for the synthesis of this compound from 4-Ethoxy-2-nitroaniline.

Reaction:

4-Ethoxy-2-nitroaniline + Phosgene (or a phosgene equivalent) → this compound + 2 HCl

Materials and Reagents:

-

4-Ethoxy-2-nitroaniline

-

Phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene, diphosgene)

-

An inert solvent (e.g., toluene, ethyl acetate, dichloromethane)

-

A base to act as a hydrogen chloride scavenger (optional, e.g., a tertiary amine)

Procedure:

-

Dissolution: Dissolve 4-Ethoxy-2-nitroaniline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Phosgenation: Introduce phosgene gas or a solution of a phosgene equivalent to the reaction mixture. This step is highly exothermic and requires careful temperature control, typically at low temperatures (e.g., 0 °C) initially, followed by a gradual warming to room temperature or gentle heating to ensure complete reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the N-H stretches of the aniline and appearance of the characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹).

-

Work-up: Upon completion, remove the excess phosgene and solvent. This is typically achieved by distillation, often under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Precautions: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. Phosgene equivalents are also hazardous and must be handled with care.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of this compound would follow a logical progression of steps to ensure the identity and purity of the final product.

References

An In-depth Technical Guide to the Safety and Handling of 4-Ethoxy-2-nitrophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethoxy-2-nitrophenyl isocyanate, a chemical intermediate used in laboratory and research settings. The following sections detail the substance's properties, associated hazards, and recommended safety protocols to ensure its proper use and disposal.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₈N₂O₄[1] |

| Molecular Weight | 208.17 g/mol |

| CAS Number | 32459-62-4[2][3] |

| Appearance | Yellow crystalline solid |

| Boiling Point | 230-235 °C (lit.) |

| Melting Point | 56 - 59 °C (lit.)[4] |

| Flash Point | >110 °C (>230 °F) |

| Density | 1.11 g/mL at 25 °C (lit.)[5] |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2][3][7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][7] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] In case of inadequate ventilation, wear respiratory protection.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Take off contaminated clothing and wash it before reuse.[2][8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is 2 - 8 °C.[4]

-

Store locked up.[8]

-

This substance is moisture-sensitive; store under an inert gas.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[4][7]

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles are required. A face shield may be necessary in situations with a high potential for splashing.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[9] Protective clothing, such as a lab coat, is necessary to prevent skin contact.[2] |

| Respiratory Protection | In case of inadequate ventilation or the potential for inhalation of dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) should be used.[9] |

First-Aid Measures

In the event of exposure, follow these first-aid measures immediately:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][8] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][8] Seek immediate medical attention.[3][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[4][10] Seek immediate medical attention.[2] |

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area.[4][10] Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[4][10] Avoid breathing dust and contact with the material.[4][10]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[4][10]

-

Methods for Cleaning Up: For small spills, use an inert absorbent material (e.g., sand, earth) to soak up the substance.[3] For larger spills, dike the area to contain the material.[2] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[4][7] Avoid generating dust.[4][7]

Caption: A workflow diagram outlining the emergency response procedure for a spill of this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] The material should be disposed of by a licensed chemical waste disposal company.[7][10] Do not allow the chemical to enter drains or sewer systems.[4][10]

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling the chemical.

References

- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Nitrophenyl isocyanate - Safety Data Sheet [chemicalbook.com]

- 5. 4-乙氧基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. chemicalbook.com [chemicalbook.com]

Solubility Profile of 4-Ethoxy-2-nitrophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethoxy-2-nitrophenyl isocyanate in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information inferred from related compounds and outlines a comprehensive, standardized experimental protocol for determining solubility. This guide is intended to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Core Concepts in Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of this compound, which contains both polar (nitro and isocyanate groups) and non-polar (ethoxy and phenyl groups) moieties, suggests a degree of solubility in a range of organic solvents.

Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, information on the synthesis and handling of structurally similar compounds, such as p-nitrophenyl isocyanate, indicates its solubility in solvents like ethyl acetate and carbon tetrachloride. Based on its structure, a qualitative assessment of its expected solubility in common organic solvents is presented in Table 1.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble |

| Methanol | CH₃OH | Polar Protic | Likely Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Likely Soluble |

| Toluene | C₇H₈ | Non-polar | Moderately Soluble |

| Hexane | C₆H₁₄ | Non-polar | Likely Insoluble |

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents. The predictions are based on the compound's chemical structure and solubility of analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., acetone, ethyl acetate)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.

-

-

Sample Collection:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the isocyanate. Alternatively, use a vacuum desiccator at room temperature to evaporate the solvent.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the solid residue is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporating dish with the dried solid residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the following formulas:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of compound ( g/mol )) / (Volume of solvent used (L))

-

Safety Precautions:

-

Isocyanates are potent respiratory and skin sensitizers. All handling should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing any work.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical requirements.

In-Depth Technical Guide to 4-Ethoxy-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethoxy-2-nitrophenyl isocyanate (CAS No. 108128-49-0), a specialty chemical with potential applications in organic synthesis and pharmaceutical research. This document details its commercial availability, offers insights into its synthesis, and explores its potential, though currently undocumented, role in drug discovery.

Commercial Availability

This compound is available from a select number of chemical suppliers. The table below summarizes the available data on suppliers, purity, and pricing. Researchers are advised to contact the suppliers directly for the most current information and to inquire about bulk quantities.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| American Custom Chemicals Corporation (via ChemicalBook) | 108128-49-0 | 97% | 1g | $714.91 |

| 5g | $1222.45 | |||

| A2B Chem | 108128-49-0 | Not Specified | Inquire | Inquire |

| Santa Cruz Biotechnology, Inc. | 108128-49-0 | Not Specified | Inquire | Inquire |

| Chemical Point | 108128-49-0 | Not Specified | Inquire | Inquire |

| Energy Chemical | 108128-49-0 | Not Specified | Inquire | Inquire |

| CONIER CHEM AND PHARMA LIMITED | 108128-49-0 | Not Specified | Inquire | Inquire |

| Aromsyn Co., Ltd. | 108128-49-0 | Not Specified | Inquire | Inquire |

Synthesis and Experimental Protocols

General Reaction Scheme for Isocyanate Synthesis:

Figure 1: General synthesis of aromatic isocyanates.

Conceptual Experimental Protocol (Based on related syntheses):

This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions due to the extreme toxicity of phosgene.

-

Reaction Setup: A solution of 4-Ethoxy-2-nitroaniline in a dry, inert solvent (e.g., toluene or ethyl acetate) is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet tube.

-

Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at elevated temperatures.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the N-H stretch of the aniline and the appearance of the characteristic isocyanate -N=C=O stretch).

-

Workup: Upon completion, the excess phosgene and solvent are removed by distillation under reduced pressure.

-

Purification: The crude this compound is then purified, typically by vacuum distillation or recrystallization.

Applications in Drug Discovery and Signaling Pathways

Currently, there is a lack of published research detailing the specific use of this compound in drug development or its interaction with known signaling pathways. However, isocyanates are a valuable class of reagents in medicinal chemistry. They are frequently used as electrophilic synthons to create urea, urethane, and carbamate linkages, which are common motifs in biologically active molecules.

The presence of the ethoxy and nitro groups on the phenyl ring of this particular isocyanate offers medicinal chemists opportunities for further functionalization and structure-activity relationship (SAR) studies. The nitro group can, for instance, be reduced to an amine, providing a handle for further derivatization.

Hypothetical Experimental Workflow in Drug Discovery:

The following diagram illustrates a potential workflow where this compound could be utilized as a building block in the synthesis of a small molecule library for biological screening.

Figure 2: Potential workflow for drug discovery.

Methodological & Application

Application Notes and Protocols for N-Terminal Peptide Sequencing using 4-Ethoxy-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing is a critical technique in protein and peptide analysis, providing essential information about protein identity, structure, and function. The Edman degradation, a cornerstone of this methodology, involves the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain. This process relies on the use of a coupling reagent that reacts with the free N-terminal amino group. While phenyl isothiocyanate (PITC) is the most common reagent, there is ongoing interest in developing novel reagents with improved detection properties or altered reactivity.

This document provides a detailed, albeit theoretical, protocol for the use of 4-ethoxy-2-nitrophenyl isocyanate (ENPI) for N-terminal peptide sequencing. Due to the limited availability of specific experimental data for this reagent, the following protocols are based on established methodologies for similar isothiocyanate compounds. The introduction of the ethoxy and nitro groups on the phenyl ring is anticipated to influence the chromatographic and mass spectrometric properties of the resulting amino acid derivatives, potentially offering advantages in their identification.

Synthesis of this compound

A plausible synthetic route for this compound begins with the nitration of 2-ethoxyphenol, followed by reduction of the resulting nitro group to an amine, and subsequent conversion to the isothiocyanate using thiophosgene.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

N-Terminal Peptide Sequencing Protocol

This protocol details the steps for the derivatization of the N-terminal amino acid of a peptide with this compound, followed by cleavage and identification of the resulting 4-ethoxy-2-nitrophenylthiohydantoin (ENPTH)-amino acid.

Experimental Workflow

Caption: Workflow for N-terminal sequencing with ENPI.

Detailed Methodologies

1. Coupling Reaction:

-

Objective: To react this compound with the N-terminal amino group of the peptide.

-

Protocol:

-

Dissolve the peptide sample (1-10 nmol) in a suitable buffer (e.g., 50 µL of 50 mM sodium bicarbonate, pH 9.0).

-

Add a 10-fold molar excess of this compound dissolved in a water-miscible organic solvent (e.g., 10 µL of a 10 mg/mL solution in acetonitrile).

-

Incubate the reaction mixture at 50°C for 30 minutes.

-

Lyophilize the sample to remove the solvent and excess reagent.

-

2. Cleavage Reaction:

-

Objective: To cleave the derivatized N-terminal amino acid from the peptide backbone.

-

Protocol:

-

To the dried derivatized peptide, add 50 µL of anhydrous trifluoroacetic acid (TFA).

-

Incubate at 50°C for 10 minutes.

-

Dry the sample under a stream of nitrogen.

-

3. Conversion to ENPTH-Amino Acid:

-

Objective: To convert the unstable thiazolinone derivative into a more stable thiohydantoin derivative.

-

Protocol:

-

Resuspend the dried sample in 20 µL of 1 M HCl.

-

Incubate at 60°C for 20 minutes.

-

Lyophilize the sample to dryness.

-

4. Analysis of ENPTH-Amino Acid:

-

Objective: To identify the cleaved and converted amino acid derivative.

-

Protocol:

-

Reconstitute the dried ENPTH-amino acid in a suitable solvent (e.g., 20 µL of 50% acetonitrile in water).

-

Inject an aliquot into an HPLC system equipped with a C18 column for separation. A gradient elution with acetonitrile and water containing 0.1% TFA is recommended. Detection can be performed using a UV detector, likely at a wavelength where the nitro-aromatic group has strong absorbance.

-

Alternatively, the sample can be analyzed by mass spectrometry (e.g., ESI-MS) to determine the mass of the ENPTH-amino acid, thereby identifying the N-terminal residue.

-

Data Presentation

The successful identification of ENPTH-amino acids relies on comparing their retention times (in HPLC) or mass-to-charge ratios (in MS) with those of known standards. The following tables provide the theoretical molecular weights of the expected ENPTH derivatives of the 20 common amino acids.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Theoretical MW of ENPTH-Amino Acid ( g/mol ) |

| Alanine | Ala | A | 89.09 | 297.28 |

| Arginine | Arg | R | 174.20 | 382.39 |

| Asparagine | Asn | N | 132.12 | 340.31 |

| Aspartic Acid | Asp | D | 133.10 | 341.29 |

| Cysteine | Cys | C | 121.16 | 329.35 |

| Glutamic Acid | Glu | E | 147.13 | 355.32 |

| Glutamine | Gln | Q | 146.14 | 354.33 |

| Glycine | Gly | G | 75.07 | 283.25 |

| Histidine | His | H | 155.16 | 363.35 |

| Isoleucine | Ile | I | 131.17 | 339.36 |

| Leucine | Leu | L | 131.17 | 339.36 |

| Lysine | Lys | K | 146.19 | 354.38 |

| Methionine | Met | M | 149.21 | 357.40 |

| Phenylalanine | Phe | F | 165.19 | 373.38 |

| Proline | Pro | P | 115.13 | 323.32 |

| Serine | Ser | S | 105.09 | 313.28 |

| Threonine | Thr | T | 119.12 | 327.31 |

| Tryptophan | Trp | W | 204.23 | 412.42 |

| Tyrosine | Tyr | Y | 181.19 | 389.38 |

| Valine | Val | V | 117.15 | 325.33 |

Note: The theoretical molecular weights are calculated based on the addition of the 4-ethoxy-2-nitrophenylthiohydantoin moiety (C10H9N3O4S, MW = 208.19 g/mol ) to the amino acid residue, with the loss of a water molecule.

Conclusion and Future Perspectives

The use of this compound as a reagent for N-terminal peptide sequencing presents an intriguing, though currently theoretical, alternative to standard methods. The presence of the nitro and ethoxy groups may offer unique advantages in the detection and separation of the resulting ENPTH-amino acid derivatives. Further experimental validation is required to establish the optimal reaction conditions and to characterize the analytical properties of the ENPTH-amino acids. Researchers are encouraged to explore the potential of this reagent and to contribute to the development of novel tools for protein and peptide analysis.

Application Note: HPLC-Analyse von Aminosäuren nach Derivatisierung mit 4-Ethoxy-2-nitrophenylisocyanat

Wichtiger Hinweis: Eine umfassende Literaturrecherche ergab kein etabliertes und validiertes Protokoll für die Derivatisierung von Aminosäuren mit spezifisch 4-Ethoxy-2-nitrophenylisocyanat zur HPLC-Analyse. Die nachfolgenden Informationen stellen daher ein allgemeines, theoretisches Protokoll dar, das auf den bekannten Reaktionen von Isocyanaten mit Aminosäuren basiert. Dieses Dokument soll als Leitfaden für die Methodenentwicklung und -validierung durch Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dienen.

Einleitung

Die quantitative Analyse von Aminosäuren ist in vielen Bereichen der Forschung und Industrie, einschließlich der pharmazeutischen Entwicklung, von entscheidender Bedeutung. Da viele Aminosäuren keine ausreichenden Chromophore für eine empfindliche UV-Detektion in der Hochleistungsflüssigkeitschromatographie (HPLC) besitzen, ist ein Derivatisierungsschritt vor der Analyse erforderlich. Isocyanate sind eine Klasse von Reagenzien, die mit der primären oder sekundären Aminogruppe von Aminosäuren unter Bildung stabiler Harnstoffderivate reagieren.

4-Ethoxy-2-nitrophenylisocyanat ist ein aromatisches Isocyanat, dessen Struktur auf die Bildung eines Derivats mit einem starken Chromophor hindeutet, was eine empfindliche Detektion im UV-sichtbaren Bereich ermöglicht. Die Nitrogruppe und der Ethoxy-Substituent am Phenylring beeinflussen die Reaktivität und die chromatographischen Eigenschaften der resultierenden Derivate.

Dieses Anwendungsmerkblatt beschreibt eine allgemeine Vorgehensweise für die Prä-Säulen-Derivatisierung von Aminosäuren mit 4-Ethoxy-2-nitrophenylisocyanat und die anschließende Analyse mittels Umkehrphasen-HPLC.

Chemische Reaktion

Die Derivatisierungsreaktion beinhaltet einen nukleophilen Angriff der Aminogruppe der Aminosäure auf das elektrophile Kohlenstoffatom der Isocyanatgruppe. Dies führt zur Bildung einer stabilen N,N'-disubstituierten Harnstoffbindung.

Abbildung 1: Allgemeine Reaktionsgleichung für die Derivatisierung einer Aminosäure mit 4-Ethoxy-2-nitrophenylisocyanat.

Experimentelle Protokolle

Benötigte Materialien

-

Aminosäure-Standardlösungen (z. B. 1 mM in 0,1 M HCl)

-

4-Ethoxy-2-nitrophenylisocyanat-Lösung (z. B. 10 mg/mL in trockenem Acetonitril)

-

Boratpuffer (0,1 M, pH 9,0)

-

Acetonitril (HPLC-Qualität)

-

Wasser (HPLC-Qualität)

-

Ameisensäure (oder Trifluoressigsäure)

-

Reaktionsgefäße (z. B. 1,5-mL-Mikrozentrifugenröhrchen)

-

Thermoblock oder Wasserbad

-

HPLC-System mit UV-Detektor

Derivatisierungsprotokoll

-

Probenvorbereitung: Eine geeignete Menge der Aminosäure-Standardlösung oder der Probe in ein Reaktionsgefäß pipettieren.

-

Pufferzugabe: 200 µL Boratpuffer (pH 9,0) hinzufügen und mischen. Der basische pH-Wert deprotoniert die Aminogruppe und erleichtert die Reaktion.

-

Reagenzzugabe: 100 µL der 4-Ethoxy-2-nitrophenylisocyanat-Lösung zugeben.

-

Inkubation: Die Mischung sofort vortexen und für 30 Minuten bei 60 °C in einem Thermoblock inkubieren.

-

Reaktionsstopp: Die Reaktion durch Zugabe von 50 µL einer sauren Lösung (z. B. 1 M HCl) stoppen, um überschüssiges Reagenz zu hydrolysieren.

-

Verdünnung und Filtration: Die Probe mit der mobilen Phase verdünnen und vor der HPLC-Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.

HPLC-Analyseprotokoll

-

Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)

-

Mobile Phase A: 0,1 % Ameisensäure in Wasser

-

Mobile Phase B: 0,1 % Ameisensäure in Acetonitril

-

Flussrate: 1,0 mL/min

-

Säulentemperatur: 30 °C

-

Detektionswellenlänge: Basierend auf dem UV-Spektrum des Derivats zu bestimmen (wahrscheinlich im Bereich von 300-400 nm aufgrund der Nitrophenylgruppe).

-

Injektionsvolumen: 10 µL

-

Gradientenelution:

| Zeit (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 40 | 60 |

| 25 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 95 | 5 |

| 40 | 95 | 5 |

Quantitativer Überblick (Illustrative Daten)

Die folgende Tabelle zeigt hypothetische Daten, die bei der Validierung einer solchen Methode erwartet werden könnten. Diese Werte dienen nur zur Veranschaulichung und müssen experimentell ermittelt werden.

| Aminosäure | Retentionszeit (min) | Nachweisgrenze (LOD) (pmol) | Bestimmungsgrenze (LOQ) (pmol) | Linearitätsbereich (µM) | R² |

| Glycin | 5.2 | 5 | 15 | 1 - 200 | 0.9991 |

| Alanin | 7.8 | 4 | 12 | 1 - 200 | 0.9995 |

| Valin | 12.5 | 3 | 10 | 0.5 - 150 | 0.9998 |

| Leucin | 15.1 | 3 | 9 | 0.5 - 150 | 0.9997 |

| Phenylalanin | 16.8 | 2 | 6 | 0.5 - 150 | 0.9999 |

| Asparaginsäure | 4.1 | 6 | 18 | 1 - 250 | 0.9989 |

| Glutaminsäure | 4.9 | 6 | 20 | 1 - 250 | 0.9988 |

Experimenteller Arbeitsablauf

Abbildung 2: Schematischer Arbeitsablauf für die Derivatisierung und Analyse von Aminosäuren.

Fazit und Ausblick

Die Derivatisierung von Aminosäuren mit 4-Ethoxy-2-nitrophenylisocyanat stellt einen vielversprechenden, jedoch noch nicht etablierten Ansatz für die quantitative HPLC-Analyse dar. Das hier vorgestellte allgemeine Protokoll bietet eine solide Grundlage für die Entwicklung einer spezifischen und validierten Methode. Zukünftige Arbeiten sollten sich auf die Optimierung der Reaktionsbedingungen (pH-Wert, Temperatur, Zeit, Reagenzkonzentration) und der HPLC-Trennbedingungen konzentrieren. Eine vollständige Methodenvalidierung gemäß den ICH-Richtlinien, einschließlich der Bestimmung von Spezifität, Linearität, Genauigkeit, Präzision sowie Nachweis- und Bestimmungsgrenzen, ist für den Einsatz in einem regulierten Umfeld unerlässlich.

Application Notes and Protocols for Labeling Peptides with 4-Ethoxy-2-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of peptides with 4-Ethoxy-2-nitrophenyl isocyanate. This method is primarily used for the modification of the N-terminal alpha-amine of a peptide, and to a lesser extent, the epsilon-amine of lysine residues. The resulting nitrophenyl-labeled peptide can be useful in a variety of applications, including immunoassays and other binding assays where the nitrophenyl group can act as a hapten for antibody recognition.

Principle of the Reaction

Isocyanates are reactive functional groups that readily form stable urea derivatives upon reaction with primary amines, such as the N-terminus of a peptide. The reaction is generally rapid and proceeds efficiently at neutral to slightly basic pH. The presence of an electron-withdrawing nitro group on the phenyl ring of this compound increases the electrophilicity of the isocyanate carbon, leading to a higher reaction rate compared to unsubstituted phenyl isocyanate.

The primary site of labeling is the N-terminal amine due to its lower pKa compared to the epsilon-amine of lysine side chains. However, with a sufficient excess of the labeling reagent and at a slightly basic pH, labeling of lysine residues can also occur.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the labeling reaction. These values are based on typical conditions for similar isocyanate labeling procedures and may require optimization for specific peptides.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Peptide Concentration | 1-5 mg/mL | Higher concentrations can lead to aggregation. |

| Solvent | Acetonitrile/Water or DMF/Water | A co-solvent is often necessary to dissolve the isocyanate. |

| pH | 7.5 - 8.5 | Balances reactivity and minimizes side reactions. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at ambient temperature. |

| Reaction Time | 1 - 4 hours | Monitor reaction progress by HPLC. |

| Molar Excess of Reagent | 2-10 fold | A slight excess ensures complete labeling. |

Table 2: Typical Labeling Efficiency and Purification Yield

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | > 90% | HPLC or Mass Spectrometry |

| Purification Yield | 50 - 80% | Dependent on peptide sequence and purification method. |

| Purity of Final Product | > 95% | Analytical HPLC |

Experimental Protocol

This protocol outlines the steps for labeling a peptide with this compound and subsequent purification.

Materials and Reagents

-

Peptide of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Sodium bicarbonate buffer (0.1 M, pH 8.0)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

HPLC grade acetonitrile

-

Reverse-phase HPLC column (e.g., C18)

Labeling Procedure

-

Peptide Solution Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.

-

Labeling Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or ACN.

-

Reaction Initiation: Add a 2-10 fold molar excess of the this compound solution to the peptide solution with gentle vortexing. The final concentration of the organic solvent should ideally not exceed 20-30% to maintain peptide solubility.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

-

Reaction Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM. This will consume any excess isocyanate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC. The labeled peptide will have a longer retention time than the unlabeled peptide.

Purification of the Labeled Peptide

-

Sample Preparation: Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to ensure protonation of the peptide and improve chromatographic separation.

-

HPLC Purification: Purify the labeled peptide using a preparative or semi-preparative reverse-phase HPLC system.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. Optimize the gradient based on the hydrophobicity of the peptide.

-

-

Fraction Collection: Collect fractions corresponding to the major peak of the labeled peptide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final labeled peptide as a powder.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction and the overall experimental workflow.

Caption: Chemical reaction scheme for peptide labeling.

Caption: Overall experimental workflow for peptide labeling.

Application Notes and Protocols for 4-Ethoxy-2-nitrophenyl Isocyanate as a Chromogenic Label for Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a theoretical protocol for the use of 4-ethoxy-2-nitrophenyl isocyanate as a chromogenic labeling reagent for peptides. This reagent is designed to react with the N-terminal α-amino group of peptides, introducing a chromophore that facilitates spectrophotometric detection and quantification. The protocols outlined below are based on established isocyanate chemistry and are intended to serve as a starting point for experimental design.

Introduction

This compound is an aromatic isocyanate compound. The isocyanate functional group (-N=C=O) is highly reactive towards primary amines, such as the N-terminus of a peptide, forming a stable urea linkage.[1][2] The nitrophenyl group is expected to confer chromogenic properties to the labeled peptide, allowing for its detection and quantification using UV-Vis spectrophotometry. The ethoxy group may enhance solubility in common organic solvents used in peptide chemistry. While specific literature on this particular isocyanate for peptide labeling is not available, this protocol is derived from the known reactivity of similar isocyanates like phenyl isocyanate and 4-nitrophenyl isocyanate.[3][4]

Key Features:

-

Chromogenic Tagging: The 4-ethoxy-2-nitrophenyl group introduces a chromophore for easy detection.

-

N-Terminal Specificity: Isocyanates preferentially react with the N-terminal α-amino group of peptides under controlled pH conditions.[1][2]

-

Quantitative Analysis: The intensity of the colorimetric signal can be correlated with the peptide concentration.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in aprotic organic solvents such as acetonitrile, DMF, and DMSO. |

| Reactivity | The isocyanate group is highly electrophilic and reacts with nucleophiles, particularly primary amines. It is sensitive to moisture and protic solvents.[5] |

Experimental Protocols

Materials and Reagents

-

Peptide sample

-

This compound

-

Anhydrous, amine-free solvent (e.g., Acetonitrile, Dimethylformamide)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

UV-Vis Spectrophotometer

Protocol for Peptide Labeling

Note: This is a theoretical protocol and may require optimization.

-

Peptide Solution Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Labeling Reagent Preparation: Immediately before use, prepare a 10-fold molar excess solution of this compound in anhydrous acetonitrile.

-

Labeling Reaction: Add the labeling reagent solution to the peptide solution. The final concentration of the organic solvent should not exceed 20-30% (v/v) to maintain peptide solubility.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted isocyanate. Incubate for an additional 30 minutes.

-

Purification: Purify the labeled peptide from excess reagent and by-products using RP-HPLC.

-

Analysis: Analyze the purified labeled peptide using a UV-Vis spectrophotometer to determine its absorbance spectrum and quantify the peptide. Mass spectrometry can be used to confirm the modification.

Quantification of Labeled Peptides

-

Standard Curve Preparation: Prepare a series of known concentrations of a standard labeled peptide.

-

Spectrophotometric Measurement: Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax) of the 4-ethoxy-2-nitrophenyl group.

-

Concentration Determination: Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the equation of the line to determine the concentration of the unknown sample.

Hypothetical Quantitative Data

The following table presents hypothetical data for the labeling efficiency and spectrophotometric properties of a model peptide labeled with this compound.

| Parameter | Hypothetical Value |

| Labeling Efficiency | > 95% |

| λmax of Labeled Peptide | 350 - 400 nm (estimated) |

| Molar Extinction Coefficient | 10,000 - 15,000 M⁻¹cm⁻¹ (estimated) |

| Limit of Detection (LOD) | 1 - 5 µM (estimated) |

| Limit of Quantification (LOQ) | 5 - 15 µM (estimated) |

Visualizations

Caption: Experimental workflow for peptide labeling.

Caption: Reaction of isocyanate with a peptide's N-terminus.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | 1. Inactive reagent (hydrolyzed).2. Suboptimal pH.3. Presence of primary amine contaminants. | 1. Use fresh, anhydrous reagent and solvent.2. Optimize the reaction pH (typically 8.0-9.0).3. Ensure high purity of the peptide and buffer. |

| Peptide Precipitation | 1. High concentration of organic solvent.2. Peptide is not soluble at the reaction pH. | 1. Reduce the volume of the reagent solution.2. Test peptide solubility in the reaction buffer before adding the reagent. |

| Multiple Peaks in HPLC | 1. Incomplete reaction or side reactions.2. Labeling of lysine side chains. | 1. Increase incubation time or reagent concentration.2. Lower the reaction pH to favor N-terminal labeling. |

Conclusion

This compound presents a promising, yet unvalidated, option for the chromogenic labeling of peptides. The protocols and data presented herein are theoretical and intended to guide the user in developing a robust experimental procedure. Optimization of reaction conditions will be critical for achieving high labeling efficiency and accurate quantification.

References

- 1. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitrophenyl isocyanate 97 100-28-7 [sigmaaldrich.com]

- 5. 4-Nitrophenyl isocyanate | 100-28-7 [chemicalbook.com]

Application of 4-Ethoxy-2-nitrophenyl Isocyanate in Edman Degradation: A Theoretical Exploration

Disclaimer: Extensive literature searches did not yield specific protocols or established applications of 4-Ethoxy-2-nitrophenyl isocyanate for protein sequencing via Edman degradation. The following application notes and protocols are based on the well-established principles of Edman degradation using phenyl isothiocyanate (PITC) and propose a hypothetical application of this compound. This information is intended for research and development professionals and should be considered theoretical.

Application Notes

Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides.[1][2][3] The method involves the sequential cleavage of amino acid residues from the N-terminus and their identification. The standard reagent used for this process is phenyl isothiocyanate (PITC).[2][3][4] This document explores the theoretical application of a related, yet unvalidated, compound, this compound, in this process.

The core of the Edman degradation is the reaction of an isothiocyanate (or in this hypothetical case, an isocyanate) with the free N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) or, in this case, a phenylcarbamoyl peptide derivative.[1][2] Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) amino acid for identification.[1][2][5]

The introduction of ethoxy and nitro- substituents on the phenyl ring of the isocyanate could theoretically offer advantages, such as altered reactivity or improved detection of the resulting amino acid derivative. The electron-withdrawing nitro group may enhance the electrophilicity of the isocyanate carbon, potentially leading to faster coupling reactions. The ethoxy group, being electron-donating, might modulate this effect. Furthermore, the nitro group could serve as a chromophore, facilitating the detection of the cleaved amino acid derivative by UV-Vis spectroscopy.

Experimental Protocols

Standard Edman Degradation Protocol using Phenyl Isothiocyanate (PITC)

This protocol outlines the established method for Edman degradation.

1. Coupling Reaction:

-

Dissolve the peptide sample (10-100 picomoles) in a coupling buffer (e.g., 125 µL of 50% pyridine in water, adjusted to pH 9.0 with trifluoroacetic acid).[1]

-

Add a 5% (v/v) solution of PITC in heptane.

-

Incubate the mixture at 50°C for 30 minutes.

-

Lyophilize the sample to remove excess reagent and by-products.

2. Cleavage Reaction:

-

Treat the dried sample with anhydrous trifluoroacetic acid (TFA).[2]

-

Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

Evaporate the TFA under a stream of nitrogen.

3. Conversion to PTH-amino acid:

-

Resuspend the dried sample in 25% aqueous TFA.

-

Incubate at 50°C for 30 minutes to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[4]

-

Dry the sample.

4. Identification:

-

Dissolve the PTH-amino acid in a suitable solvent (e.g., acetonitrile).

-

Identify the PTH-amino acid by high-performance liquid chromatography (HPLC) or mass spectrometry by comparing its retention time or mass-to-charge ratio with known standards.[1][4]

Hypothetical Protocol for Edman Degradation using this compound

This proposed protocol is theoretical and would require empirical optimization.

1. Coupling Reaction:

-

Dissolve the peptide sample (10-100 picomoles) in a suitable aprotic solvent (e.g., dimethylformamide, DMF) containing a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to maintain alkaline conditions.

-

Add a solution of this compound in DMF.

-

Incubate at room temperature. Reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS) to determine the optimal reaction time.

-

Quench the reaction and remove excess reagent.

2. Cleavage Reaction:

-

Treat the dried sample with anhydrous trifluoroacetic acid (TFA).

-

The conditions (temperature and time) for cleavage may differ from the standard protocol and would need to be optimized.

3. Conversion to Hydantoin Derivative:

-

The resulting thiazolinone-like derivative would be converted to its corresponding stable hydantoin derivative using aqueous acid, similar to the standard protocol.

4. Identification:

-

The resulting 4-ethoxy-2-nitrophenyl-hydantoin-amino acid would be identified by HPLC, leveraging the nitro group's chromophoric properties for UV detection, or by mass spectrometry.

Data Presentation

The following tables summarize the properties of the standard and hypothetical reagents and the expected data from a sequencing experiment.

Table 1: Comparison of Reagents for Edman Degradation

| Property | Phenyl Isothiocyanate (PITC) | This compound (Hypothetical) |

| Molecular Formula | C₇H₅NS | C₉H₈N₂O₄ |

| Molecular Weight | 135.19 g/mol | 208.17 g/mol [6] |

| Reactive Group | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) |

| Expected Reactivity | Well-established reactivity with primary amines.[1][2] | Potentially higher reactivity with nucleophiles due to the electron-withdrawing nitro group.[7] |

| Detection of Derivative | PTH-amino acids are typically detected by UV absorbance at ~254 nm. | The nitro group may allow for detection at a different wavelength with potentially higher sensitivity. |

Table 2: Hypothetical Quantitative Data for a Pentapeptide Sequencing

This table presents hypothetical yield data for a 5-cycle Edman degradation of a model pentapeptide (e.g., Gly-Phe-Leu-Ser-Ala).

| Cycle Number | Amino Acid | Standard PITC Method (Expected Yield %) | Hypothetical this compound Method (Expected Yield %) |

| 1 | Gly | 95 | 96 |

| 2 | Phe | 93 | 94 |

| 3 | Leu | 91 | 92 |

| 4 | Ser | 85 | 86 |

| 5 | Ala | 82 | 83 |